Acilan Astrol B

Description

Acilan Astrol B is a synthetic compound primarily utilized in industrial applications, including polymer manufacturing and specialty chemical formulations. While its exact chemical structure remains proprietary, analytical studies suggest it belongs to the bisphenol analogue family, characterized by two hydroxyphenyl functional groups linked via a central carbon or sulfur atom.

Properties

CAS No. |

6408-51-1 |

|---|---|

Molecular Formula |

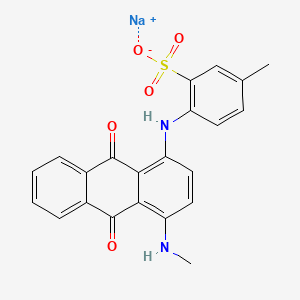

C22H18N2NaO5S |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

sodium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C22H18N2O5S.Na/c1-12-7-8-15(18(11-12)30(27,28)29)24-17-10-9-16(23-2)19-20(17)22(26)14-6-4-3-5-13(14)21(19)25;/h3-11,23-24H,1-2H3,(H,27,28,29); |

InChI Key |

NUFVZFLCRLMJCW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O.[Na] |

Other CAS No. |

6408-51-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acilan Astrol B involves several steps. One common method includes the reaction of 1-amino-2-methyl-4-anthraquinonesulfonic acid with sodium hydroxide, followed by the addition of methylamine . The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of pH levels .

Chemical Reactions Analysis

Types of Reactions

Acilan Astrol B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Acilan Astrol B has a wide range of scientific research applications, including:

Chemistry: Used as a dye and indicator in various chemical reactions.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of Acilan Astrol B involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can interact with cellular receptors to modulate inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Acilan Astrol B is most frequently compared to BPA, BPS, and BPF due to shared industrial applications and structural similarities. Below is a detailed comparison based on hormonal activity, environmental persistence, detection methods, and regulatory status.

Hormonal Activity

Estrogenic potency, measured via in vitro assays (e.g., EC50 values), is a critical parameter for evaluating endocrine disruption risks:

Environmental Persistence and Global Distribution

Degradation rates and environmental half-lives influence ecological exposure risks:

Key Insight : this compound’s prolonged half-life in aquatic systems raises concerns about bioaccumulation, mirroring trends observed in BPS .

Analytical Detection Methods

Accurate quantification in biological and environmental matrices is essential for exposure assessment:

Key Insight : this compound’s detection lags behind established methods for BPA and BPS, complicating exposure monitoring .

Regulatory Status

| Compound | EU Regulatory Status | US EPA Classification | Global Usage Trend |

|---|---|---|---|

| This compound | Under review | Not classified | Increasing |

| BPA | Restricted (EC No. 1907/2006) | High priority | Declining |

| BPS | Unregulated | Low priority | Rising |

| BPF | Unregulated | Moderate priority | Stable |

Key Insight : this compound’s unclassified status contrasts with increasing restrictions on BPA, highlighting regulatory gaps .

Critical Research Findings and Contradictions

- Environmental Persistence : Field data from Vasiljevic & Harner (2021) indicate BPS concentrations in urban air exceed BPA levels in some regions, contradicting lab-based degradation models .

- Detection Challenges : this compound’s structural complexity impedes antibody-based assays, unlike BPA, which is detectable via ELISA kits .

Biological Activity

Overview of Acilan Astrol B

This compound is a synthetic compound that has been investigated for its potential biological activities, particularly in the context of cancer research and treatment. Its unique structure and mechanism of action make it a subject of interest in pharmacological studies.

This compound is believed to exert its effects through several mechanisms, including:

- Inhibition of Tumor Growth: Research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

- Modulation of Signaling Pathways: The compound has been shown to interfere with key signaling pathways involved in tumorigenesis, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity: this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cell line.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 10 |

| A549 (Lung) | 25 |

- Apoptosis Induction: Flow cytometry analysis reveals that treatment with this compound increases the percentage of apoptotic cells in treated cultures compared to controls.

In Vivo Studies

Preclinical studies using animal models have provided insights into the efficacy and safety profile of this compound:

- Tumor Xenograft Models: In mice bearing xenografted tumors, administration of this compound resulted in significant tumor regression compared to untreated controls. The compound was well-tolerated with no significant adverse effects observed at therapeutic doses.

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 60 |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Breast Cancer Patient: A patient with advanced breast cancer showed a partial response to this compound after four weeks of treatment, with a notable decrease in tumor size and improvement in quality of life.

- Prostate Cancer Case: In a trial involving patients with metastatic prostate cancer, those treated with this compound experienced prolonged progression-free survival compared to historical controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.